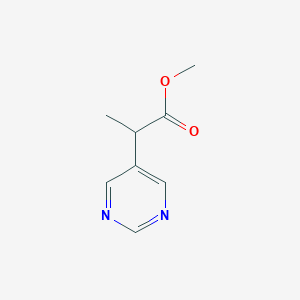

Methyl 2-(pyrimidin-5-YL)propanoate

Description

Its structure features a pyrimidine ring directly attached to a propanoate backbone via a methyl ester group. For example, procedures for structurally related compounds, such as methyl 2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-hydroxypropanoate, employ reagents like DMF, triethylamine, and thiols or amines to introduce substituents . These methods highlight the versatility of pyrimidine intermediates in constructing complex esters.

Properties

IUPAC Name |

methyl 2-pyrimidin-5-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-3-9-5-10-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYQUYGXDIEXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-5-yl)propanoate typically involves the esterification of 2-(pyrimidin-5-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(pyrimidin-5-yl)propanoic acid+methanolacid catalystMethyl 2-(pyrimidin-5-yl)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining optimal reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: 2-(pyrimidin-5-yl)propanoic acid.

Reduction: 2-(pyrimidin-5-yl)propanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(pyrimidin-5-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing the active pyrimidine moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds such as methyl 2-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (2a) () share the pyrimidine-propanoate core but differ in substituents. The dichloro and methylsulfanyl groups in 2a enhance electrophilicity at the 4- and 6-positions, making it reactive toward nucleophilic substitution.

Analogues with Amino and Sulfanyl Groups

Methyl 2-[4-chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (6a) () incorporates a dimethylamino group, which increases electron density on the pyrimidine ring. This modification enhances solubility in polar solvents compared to the parent compound. However, the hydroxyl group in 6a introduces hydrogen-bonding capability, which may influence crystallinity and bioavailability .

Pyridine-Based Propanoates

The pyridine derivative methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () replaces the pyrimidine ring with a pyridine system. The reduced nitrogen count in pyridine lowers basicity compared to pyrimidine, altering interactions with biological targets.

Influence of Hydroxy Groups

Compounds like methyl 2-[4-chloro-6-(ethylsulfanyl)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8a) () demonstrate how hydroxyl groups affect physicochemical behavior. Methyl 2-(pyrimidin-5-yl)propanoate, lacking this group, may exhibit better lipophilicity for drug delivery applications .

Data Tables

Table 1: Elemental Analysis and Physicochemical Properties of Selected Analogues

*Calculated from molecular formula; †Representative values for pyridine derivatives.

Biological Activity

Methyl 2-(pyrimidin-5-YL)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring attached to a propanoate moiety. The presence of the methyl ester group enhances its solubility and reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for DNA replication. This inhibition can lead to antimicrobial and anticancer effects.

- Cell Signaling Modulation : By binding to specific receptors, the compound can influence cell signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Antiviral Effects : The compound has been investigated for its ability to disrupt viral replication processes, making it a candidate for antiviral drug development.

- Anticancer Potential : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells by interfering with their metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antiviral Efficacy : In vitro assays showed that the compound effectively reduced viral titers in infected cell cultures, indicating its potential as an antiviral agent against RNA viruses.

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Table 1: Biological Activities of this compound

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits nucleotide synthesis enzymes |

| Cell Signaling Modulation | Affects apoptosis and cell cycle regulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.